IL-17A modulator-1 is classified as a protein-protein interaction modulator, specifically targeting the interaction between interleukin 17A and its receptor, interleukin 17 receptor A. The compound is derived from structure-based drug design approaches that focus on identifying small molecules capable of binding to specific sites on the interleukin 17A protein to inhibit its function. Research has shown that small molecules can effectively disrupt the dimerization and signaling pathways activated by interleukin 17A, providing a promising avenue for therapeutic intervention.
The synthesis of IL-17A modulator-1 typically involves several key steps:
The synthetic routes often include standard organic chemistry techniques such as coupling reactions, cyclizations, and functional group modifications to achieve the desired molecular structure.
The molecular structure of IL-17A modulator-1 is characterized by its ability to mimic the natural ligands of interleukin 17A while introducing modifications that enhance binding affinity. Key features include:
The primary chemical reactions involved in the activity of IL-17A modulator-1 are related to its binding interactions with interleukin 17A:
These interactions ultimately inhibit the downstream signaling pathways typically activated by interleukin 17A.
The mechanism of action for IL-17A modulator-1 involves several steps:
Data from functional assays indicate that IL-17A modulator-1 exhibits effective inhibition of interleukin 17A-induced cellular signaling at nanomolar concentrations.
IL-17A modulator-1 possesses several notable physical and chemical properties:
Relevant data indicate that modifications made during synthesis have led to improved solubility and metabolic stability compared to earlier analogs.
IL-17A modulator-1 has significant potential applications in scientific research and clinical settings:
Interleukin 17A functions as a homodimeric cytokine, where each monomer contributes to receptor binding specificity and affinity. The functional receptor complex comprises Interleukin 17 receptor A and Interleukin 17 receptor C subunits, which form heterodimers upon ligand engagement. The binding interface between Interleukin 17A and its receptors localizes primarily to a groove near the dimer axis, involving residues in the N-terminal and central regions of the cytokine [2] [8]. Structural analyses reveal that this interface encompasses approximately 1,200 Ų of buried surface area, with critical hydrogen bonds and hydrophobic interactions stabilizing the complex [8].
A novel C-terminal binding site distinct from the canonical receptor interface has been identified through nuclear magnetic resonance-based fragment screening. This site, proximal to methionine 110, forms a hydrophobic pocket capable of accommodating small molecules. Compounds binding here induce conformational changes that allosterically disrupt Interleukin 17A signaling without dissociating the homodimer [8]. Fragment-based drug design leveraged this site through structure-guided linking strategies, yielding compounds with nanomolar binding affinity (Table 1).
Table 1: Small Molecule Binding Sites on Interleukin 17A
Binding Site Location | Representative Compound | Binding Affinity | Mechanistic Consequence |
---|---|---|---|
Dimer interface groove | Pfizer macrocycle | 4 nM KD | Direct receptor competition |
N-terminal region | Linear peptide inhibitor | ~10 µM IC₅₀ | Partial steric blockade |
C-terminal pocket | Aminoindazole derivatives | <50 nM KD | Allosteric disruption |
Interleukin 17A signaling requires the adapter protein nuclear factor kappa B activator 1, which recruits to the receptor complex via SEFIR domain interactions. This recruitment enables nuclear factor kappa B activator 1 to function as an essential ubiquitin ligase, catalyzing lysine 63-linked polyubiquitination of tumor necrosis factor receptor-associated factor 6. This post-translational modification initiates downstream activation of nuclear factor kappa B and mitogen-activated protein kinase pathways [2] [3].
Nuclear factor kappa B activation induces transcription of target genes including nuclear factor kappa B inhibitor zeta and B-cell lymphoma 3-encoded protein, which amplify expression of pro-inflammatory mediators such as:
Interleukin 17A modulator-1 class compounds targeting the C-terminal site reduce Act1 recruitment by approximately 70% in cellular assays, evidenced by impaired tumor necrosis factor receptor-associated factor 6 ubiquitination and subsequent inhibition of nuclear factor kappa B and activator protein 1 activation. This manifests functionally as dose-dependent suppression of Interleukin 17A-induced interleukin 6 and C-X-C motif chemokine ligand 1 secretion (half maximal inhibitory concentration ~1 µM) in human keratinocytes and bronchial epithelial cells [8].
Table 2: Nuclear Factor Kappa B Activator 1-Mediated Signaling Events
Signaling Component | Molecular Function | Biological Outcome |
---|---|---|
Tumor necrosis factor receptor-associated factor 6 | E3 ubiquitin ligase substrate | Activates IκB kinase complex |
Nuclear factor kappa B | Transcription factor | Upregulates cytokines/chemokines |
CCAAT-enhancer-binding proteins | Transcription factor | Induces acute-phase response genes |
Extracellular signal-regulated kinases | Kinase | Enhances cell proliferation responses |
In psoriasis, Interleukin 17A stimulates keratinocyte hyperproliferation and aberrant differentiation through synergistic interactions with tumor necrosis factor. This cytokine combination induces production of keratinocyte-derived chemokines that recruit neutrophils and T lymphocytes, creating self-sustaining inflammatory loops. Biologics targeting Interleukin 17A demonstrate profound clinical efficacy, with over 80% of psoriasis patients achieving significant skin clearance, confirming the cytokine's pathogenic centrality [5] [6].
In experimental asthma models, Interleukin 17A promotes neutrophilic airway inflammation and airway hyperresponsiveness resistant to glucocorticoid treatment. Mechanistically, Interleukin 17A enhances lung fibroblast production of granulocyte-macrophage colony-stimulating factor and interleukin 8, amplifying neutrophil recruitment and survival. Small molecule inhibitors of Interleukin 17A significantly reduce airway inflammation in murine models of ovalbumin-induced asthma [1] [5].
Interleukin 17A contributes to insulin resistance through adipose tissue inflammation. It stimulates adipocyte production of pro-inflammatory mediators (interleukin 6, monocyte chemoattractant protein 1) while suppressing adiponectin secretion, establishing a state of chronic inflammation that impairs insulin signaling. Clinical studies show elevated serum Interleukin 17A levels correlate with insulin resistance indices in psoriasis patients [6].
In hypertension, Interleukin 17A-producing T helper 17 lymphocytes infiltrate vascular and renal tissues, promoting endothelial dysfunction and sodium retention. The cytokine directly enhances angiotensin II-induced vasoconstriction in mesenteric arteries and upregulates sodium-chloride cotransporter expression in renal tubular cells. Genetic ablation or pharmacological inhibition of Interleukin 17A reduces blood pressure and end-organ damage in murine hypertension models [7].
A novel mechanism linking Interleukin 17A to asthma pathogenesis involves induction of ferroptosis—an iron-dependent form of cell death—in bronchial epithelial cells. Interleukin 17A suppresses the xCT-glutathione-glutathione peroxidase 4 antioxidant axis, leading to accumulation of lipid peroxides and reactive oxygen species. This process is amplified through tumor necrosis factor pathway activation, as evidenced by:
Ferroptosis inhibition (e.g., via ferrostatin-1 or tumor necrosis factor blockade) protects against Interleukin 17A-induced epithelial damage, suggesting therapeutic potential for small molecule modulators targeting this pathway (Table 3).
Table 3: Interleukin 17A-Induced Ferroptosis Markers in Asthma
Ferroptosis Parameter | Change vs. Control | Functional Consequence |
---|---|---|
Solute carrier family 7 member 11 | ↓ 35% (protein) | Reduced cystine uptake |
Glutathione peroxidase 4 | ↓ 40% (activity) | Increased lipid peroxidation |
Glutathione | ↓ 2.5-fold | Compromised antioxidant defense |
Malondialdehyde | ↑ 3.0-fold | Membrane damage |
Prostaglandin-endoperoxide synthase 2 | ↑ 4.2-fold (mRNA) | Inflammation amplification |
Interleukin 17A exhibits context-dependent roles in cancer, ranging from pro-tumorigenic inflammation to antitumor immunity. In colorectal cancer, Interleukin 17A promotes angiogenesis through vascular endothelial growth factor induction and supports metastatic spread by enhancing epithelial-mesenchymal transition. Conversely, in melanoma models, Interleukin 17A enhances CD8+ T cell infiltration and suppresses tumor growth. These divergent effects are influenced by tumor stage, microbiota composition, and immune cell sources of the cytokine [3] [4].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1